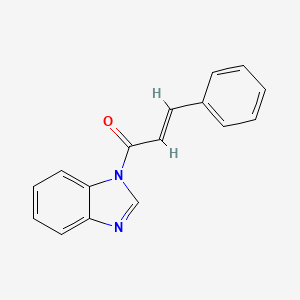

1-Benzoimidazol-1-yl-3-phenyl-propenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-(benzimidazol-1-yl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O/c19-16(11-10-13-6-2-1-3-7-13)18-12-17-14-8-4-5-9-15(14)18/h1-12H/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHUWQFLKYAKUGO-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)N2C=NC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Retrosynthetic Analysis and Strategic Design

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a viable synthetic route. For 1-Benzoimidazol-1-yl-3-phenyl-propenone, the analysis primarily involves two key disconnections.

The first logical disconnection is at the amide bond (N-CO), breaking the molecule into a benzimidazole (B57391) nucleus and a cinnamoyl moiety. This suggests a direct acylation of benzimidazole with a suitable cinnamoyl derivative, such as cinnamoyl chloride.

A deeper retrosynthetic cut involves disconnecting the α,β-unsaturated ketone system of the propenone backbone. This is a classic Claisen-Schmidt disconnection, which breaks the carbon-carbon double bond, leading to 1-acetylbenzimidazole and benzaldehyde (B42025) as the primary precursors. The 1-acetylbenzimidazole can be further disconnected to benzimidazole and an acetyl source like acetic anhydride (B1165640) or acetyl chloride. This two-step approach, involving the initial formation of 1-acetylbenzimidazole followed by its condensation with benzaldehyde, represents a common and strategically sound pathway for the synthesis of the title compound. scholarsresearchlibrary.comresearchgate.net

Classical and Green Chemistry Approaches to Propenone Formation

The synthesis of this compound can be achieved through both classical methods and more contemporary green chemistry approaches. Green chemistry focuses on designing chemical processes that minimize the use and generation of hazardous substances, reduce energy consumption, and utilize renewable resources. purkh.comnih.govdergipark.org.tr These principles are increasingly being applied to the synthesis of heterocyclic compounds, offering more sustainable alternatives to traditional methods. ejcmpr.com Key green strategies applicable to propenone synthesis include the use of safer solvents like water or ionic liquids, solvent-free conditions, and energy-efficient activation methods such as microwave and ultrasound irradiation. nih.govdergipark.org.tr

Claisen-Schmidt Condensation Protocols and Mechanistic Insights

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones and related propenones. wikipedia.org It involves the base- or acid-catalyzed reaction between an aromatic aldehyde lacking α-hydrogens (like benzaldehyde) and a ketone with at least one α-hydrogen (in this case, 1-acetylbenzimidazole). wikipedia.org

Protocol: A typical procedure involves dissolving 1-acetylbenzimidazole and benzaldehyde in a suitable solvent, most commonly ethanol (B145695). A base, such as an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added dropwise to the stirred mixture. The reaction is usually carried out at room temperature and monitored until completion. The product, this compound, often precipitates from the reaction mixture and can be collected by filtration.

Mechanism: The reaction proceeds via the following steps:

Enolate Formation: A hydroxide ion (OH⁻) from the base abstracts an acidic α-hydrogen from the methyl group of 1-acetylbenzimidazole, forming a resonance-stabilized enolate.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde.

Aldol (B89426) Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).

Dehydration: Under the reaction conditions, this intermediate readily undergoes dehydration (elimination of a water molecule) to form the more stable, conjugated α,β-unsaturated ketone system, yielding the final propenone product. wikipedia.org

The reaction can be performed using various catalysts and conditions, as summarized in the table below.

| Catalyst | Solvent | Temperature | Advantages |

| NaOH/KOH | Ethanol | Room Temp | Classical, simple, effective |

| SiO₂/ZnCl₂ | Solvent-free | Room Temp | Mild conditions, good yields nih.gov |

| Boric Acid | Water | Room Temp | Aqueous media, selective for monosubstitution in some cases nih.gov |

| Iodine | Water | 80-90 °C | Aqueous media, good yields nih.gov |

One-Pot Synthetic Strategies

One-pot syntheses offer significant advantages by combining multiple reaction steps into a single procedure without isolating intermediates. This approach improves efficiency, reduces waste, and saves time and resources. scholarsresearchlibrary.com For this compound, a plausible one-pot strategy would involve the reaction of o-phenylenediamine (B120857), an acetyl source, and benzaldehyde in a single reaction vessel.

Several one-pot methods for synthesizing related benzimidazole derivatives have been reported. nih.goviajpr.comnih.gov For instance, a three-component reaction involving an o-phenylenediamine, an aldehyde, and another component under specific catalytic conditions is a common theme. researchgate.netdoi.org A hypothetical one-pot synthesis for the target compound could be catalyzed by an agent like ammonium (B1175870) chloride, which has been used to prepare 2-substituted benzimidazoles in good yields. iajpr.comjyoungpharm.org Another approach involves the reaction of o-phenylenediamine and an aldehyde in the presence of an oxidizing agent. dergipark.org.tr

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, significantly accelerating reaction rates and often improving yields. mdpi.comfrontiersin.org By using microwave irradiation, reactions can be completed in minutes instead of hours. nih.govnih.gov This technique has been successfully applied to the synthesis of various benzimidazole derivatives. dergipark.org.trresearchgate.net

For the synthesis of this compound, microwave irradiation could be applied to the Claisen-Schmidt condensation step. The reaction between 1-acetylbenzimidazole and benzaldehyde on a solid support like montmorillonite (B579905) K10 or in a polar solvent could be dramatically expedited. dergipark.org.tr Reports show that microwave irradiation of o-phenylenediamine and aldehydes under solvent-free conditions using a catalyst like sodium metabisulfite (B1197395) also leads to the rapid and efficient formation of benzimidazoles. dergipark.org.tr The use of microwaves offers enhanced energy efficiency and process intensification compared to conventional heating. frontiersin.org

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzimidazole Derivatives

| Method | Catalyst/Support | Solvent | Time | Yield | Reference |

|---|---|---|---|---|---|

| Conventional | Reflux | Ethanol | 5 h | 55% | mdpi.com |

| Microwave | Na₂S₂O₅ | Solvent-free | 15 min | 95% | dergipark.org.trnih.gov |

| Conventional | Stirring | Acetonitrile | 36 h | Moderate | nih.gov |

| Microwave | NiFe₂O₄@MCM-41@IL/Pt(II) | Water | 10-15 min | Excellent | frontiersin.org |

Ultrasound-Mediated Synthesis Techniques

Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to enhance chemical reactivity. This green technique offers advantages such as shorter reaction times, milder conditions, and improved yields. mdpi.comresearchgate.netmdpi.com The synthesis of various benzimidazole derivatives has been successfully achieved using ultrasound irradiation. doi.orgresearchgate.net

In the context of producing this compound, ultrasound could be employed to promote the condensation of 1-acetylbenzimidazole with benzaldehyde. nih.gov Studies have demonstrated the efficient one-pot, three-component synthesis of 1,2-disubstituted benzimidazoles from o-phenylenediamine and aldehydes in aqueous media under ultrasonic irradiation, using catalysts like silica-supported trichloroacetic acid. researchgate.net The yields for ultrasound-assisted reactions are often significantly higher than those under silent (non-sonicated) conditions, and reaction times are drastically reduced from hours to minutes. mdpi.comnih.gov

Table 2: Comparison of Conventional vs. Ultrasound-Mediated Synthesis

| Reaction | Conditions | Time | Yield | Reference |

|---|---|---|---|---|

| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Synthesis | Reflux (80 °C) | 4 h | 80% | mdpi.com |

| Spiro[indoline-3,1'-pyrazolo[1,2-b]phthalazine] Synthesis | Ultrasound (Room Temp) | 0.5 h | 93% | mdpi.com |

| Dihydroquinoline Synthesis | Silent (Ethanol) | 3 h | 75% | mdpi.com |

| Dihydroquinoline Synthesis | Ultrasound (Water) | 1 h | 96% | mdpi.com |

| Allyl-sulfonamide Synthesis | Stirring | 6-10 h | - | nih.gov |

| Allyl-sulfonamide Synthesis | Ultrasound | 15-20 min | - | nih.gov |

Solvent-Free Reaction Conditions and Mechanochemistry

Eliminating volatile organic solvents is a primary goal of green chemistry. Solvent-free reactions, often conducted by heating the neat reactants or by grinding them together (mechanochemistry), reduce waste, cost, and environmental hazards. nih.govasianpubs.org

The Claisen-Schmidt condensation for propenone synthesis can be performed efficiently under solvent-free conditions. wikipedia.org For example, grinding benzaldehyde with 1-acetylbenzimidazole in the presence of a solid base like NaOH could yield this compound. researchgate.net Similarly, the synthesis of benzimidazole precursors has been achieved by heating o-phenylenediamine with aldehydes at elevated temperatures without any solvent. researchgate.net L-proline has been used as a catalyst for the three-component synthesis of aminobenzimidazolomethylnaphthols under solvent-free grinding conditions at room temperature, achieving high yields in a short time. researchgate.net These methods represent a simple, efficient, and environmentally benign route for the synthesis of the target compound and its derivatives.

Exploration of Catalytic Systems for Optimized Yield and Selectivity

The choice of catalyst is crucial in the Claisen-Schmidt condensation to ensure high yields and selectivity, minimizing the formation of byproducts such as the Michael addition product. mdpi.com Both homogeneous and heterogeneous catalytic systems have been explored for the synthesis of chalcones.

Traditionally, homogeneous base catalysts like sodium hydroxide (NaOH) and potassium hydroxide (KOH) in ethanol are employed for chalcone (B49325) synthesis. mdpi.comnih.gov These catalysts are effective but can lead to purification challenges and are corrosive. google.com Acid catalysts are also used in these condensation reactions. researchgate.net

To address the drawbacks of homogeneous catalysis, significant research has focused on the development of heterogeneous catalysts. These solid catalysts offer advantages such as easier separation from the reaction mixture, reusability, and often milder reaction conditions. google.comresearchgate.net Examples of heterogeneous catalysts investigated for chalcone synthesis include:

Layered Double Hydroxides (LDH): LDH/graphene nanocomposites have been shown to be efficient base catalysts for the Claisen-Schmidt condensation. mdpi.com

Metal Oxides: Oxides like MgO, MnO₂, and Y₂O₃ have been utilized as catalysts. google.com

Supported Catalysts: Hydroxyapatite-supported potassium fluoride (B91410) and silica-supported heteropoly acids (e.g., H₅PMo₁₀V₂O₄₀/SiO₂) have demonstrated excellent catalytic activity and reusability. google.comresearchgate.net

Gold Nanoparticles: Supported gold nanoparticles, particularly on titanium dioxide (Au/TiO₂), have been found to be effective for the synthesis of related 2-substituted benzimidazoles under ambient conditions. mdpi.com

Magnetic Nanocatalysts: Magnetic zeolite-like metal-organic framework composites (e.g., Fe₃O₄@ZIF-8) have been developed to facilitate easy catalyst recovery and have shown high reaction yields. google.com

| Catalyst Type | Specific Example | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous Base | NaOH, KOH | Effective, traditional method | mdpi.comnih.gov |

| Heterogeneous (LDH) | LDH/graphene nanocomposites | Efficient base catalysis | mdpi.com |

| Heterogeneous (Metal Oxide) | MgO, MnO₂, Y₂O₃ | Solid catalyst | google.com |

| Heterogeneous (Supported) | H₅PMo₁₀V₂O₄₀/SiO₂ | Excellent activity and reusability | researchgate.net |

| Heterogeneous (Nanoparticles) | Au/TiO₂ | Effective under ambient conditions | mdpi.com |

| Heterogeneous (Magnetic) | Fe₃O₄@ZIF-8 | Easy recovery, high yield | google.com |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Proline and its derivatives are well-known organocatalysts for aldol reactions, a key step in chalcone synthesis. researchgate.net While specific applications to this compound are not extensively detailed in the provided results, the principle of using chiral organocatalysts to control the stereochemistry of the aldol condensation is a relevant area of exploration for producing enantiomerically enriched chalcones.

Derivatization Strategies and Analogue Synthesis

The synthesis of derivatives and analogues of this compound is a common strategy to explore structure-activity relationships for various biological applications. nih.govnih.gov This involves modifying the core structure at different positions.

The phenyl ring of the propenone system is a prime target for functionalization. This is typically achieved by using substituted benzaldehydes in the initial Claisen-Schmidt condensation. nih.gov By introducing various electron-donating or electron-withdrawing groups onto the phenyl ring, a library of analogues can be generated. For instance, benzaldehydes substituted with methyl, methoxy, or chloro groups have been used to synthesize the corresponding chalcone derivatives. nih.gov These substitutions can influence the electronic properties and biological activity of the final compound. nih.gov

| Substituent on Phenyl Ring | Starting Benzaldehyde | Reference |

|---|---|---|

| 4-Methyl | 4-Methylbenzaldehyde | nih.gov |

| 4-Methoxy | 4-Methoxybenzaldehyde | nih.gov |

| 4-Chloro | 4-Chlorobenzaldehyde | nih.gov |

| 4-Nitro | 4-Nitrobenzaldehyde | ijeas.org |

The benzimidazole ring offers several positions for substitution. The nitrogen at position 1 (N1) is a common site for alkylation. chemicalbook.com For example, N-substituted benzimidazole derivatives can be prepared by reacting the benzimidazole core with various alkyl halides. nih.gov This has been explored to enhance the biological properties of benzimidazole-chalcone conjugates. nih.govnih.gov The benzene (B151609) part of the benzimidazole ring (positions 4, 5, 6, and 7) is susceptible to electrophilic substitution, offering another avenue for creating diverse analogues. chemicalbook.com

The α,β-unsaturated carbonyl system of the chalcone core is a versatile functional group that can undergo various post-synthetic modifications. researchgate.net One important class of reactions is cycloaddition. For instance, benzimidazole-chalcones can react with reagents like hydroxylamine (B1172632) hydrochloride, hydrazine (B178648) hydrate, and thiourea (B124793) to form heterocyclic derivatives such as isoxazoles, pyrazoles, and pyrimidines, respectively. neliti.comijeas.orgnih.gov Intramolecular cycloadditions of appropriately substituted chalcones can also lead to the formation of complex polycyclic structures. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Spectroscopic Techniques for Comprehensive Structural Confirmation

Spectroscopic methodologies are indispensable for the detailed structural analysis of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible Spectroscopy collectively provide a complete picture of the connectivity, functional groups, molecular weight, and electronic properties of 1-Benzoimidazol-1-yl-3-phenyl-propenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Methodologies)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzimidazole (B57391) ring, the phenyl ring, and the vinylic protons of the propenone linker. The protons on the benzimidazole ring typically appear in the aromatic region (δ 7.0-8.5 ppm). nih.govchemicalbook.com The protons of the phenyl group will also resonate in this region, with their specific shifts and coupling patterns depending on their position relative to the propenone group. The vinylic protons of the α,β-unsaturated carbonyl system are expected to appear as doublets, with a large coupling constant (typically >15 Hz) characteristic of a trans configuration. mdpi.com For instance, in a similar compound, (E)-1-(3-benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one, the vinylic protons appear as doublets at 8.08 and 7.16 ppm with a coupling constant of 15.4 Hz, confirming the E-isomerism. mdpi.com

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the propenone moiety is expected to be the most downfield signal, typically in the range of δ 160-190 ppm. mdpi.com The carbons of the benzimidazole and phenyl rings will appear in the aromatic region (δ 110-155 ppm). The chemical shifts of the benzimidazole carbons are influenced by the nitrogen atoms and the substitution pattern. arabjchem.org The vinylic carbons will also have characteristic shifts within the aromatic region.

2D NMR Methodologies: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for the unambiguous assignment of all proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the phenyl and benzimidazole rings and the propenone linker. HSQC spectra would correlate each proton signal with its directly attached carbon atom. HMBC spectra would provide information about longer-range (2-3 bond) correlations between protons and carbons, which is vital for connecting the benzimidazole ring, the propenone unit, and the phenyl group.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carbonyl (C=O) | - | 160-170 | Protons on Cα and Cβ of propenone |

| Vinylic CH (α to C=O) | 7.0-7.5 (d) | 120-130 | Carbonyl carbon, Phenyl carbons |

| Vinylic CH (β to C=O) | 7.5-8.0 (d) | 140-150 | Carbonyl carbon, Phenyl carbons |

| Benzimidazole C2 | - | ~145 | H4/H7, H5/H6 |

| Benzimidazole C4/C7 | 7.8-8.2 | 115-125 | C2, C5/C6, C8/C9 |

| Benzimidazole C5/C6 | 7.2-7.5 | 120-130 | C4/C7, C8/C9 |

| Benzimidazole C8/C9 | - | 135-145 | H4/H7, H5/H6 |

| Phenyl C1' | - | 130-135 | Vinylic protons |

| Phenyl C2'/C6' | 7.5-7.8 | 128-130 | Vinylic protons, C4' |

| Phenyl C3'/C5' | 7.3-7.5 | 128-130 | C1', C4' |

| Phenyl C4' | 7.3-7.5 | 130-133 | C2'/C6' |

Note: The predicted data is based on the analysis of similar structures and requires experimental verification.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group, the carbon-carbon double bond, and the aromatic rings.

The most prominent peak is anticipated to be the stretching vibration of the carbonyl group (C=O) of the propenone moiety, which typically appears in the region of 1650-1700 cm⁻¹. For example, the related compound (E)-1,3-diphenylprop-2-en-1-one (chalcone) exhibits a strong C=O stretching vibration at 1656 cm⁻¹. mdpi.com The C=C stretching vibration of the propenone linker is expected to be observed around 1600-1640 cm⁻¹. The aromatic C=C stretching vibrations of the benzimidazole and phenyl rings will likely appear as a series of bands in the 1450-1600 cm⁻¹ region. rsc.orgresearchgate.netresearchgate.net The C-H stretching vibrations of the aromatic and vinylic protons are expected in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretching is absent. chemicalbook.com The out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can provide information about the substitution pattern and typically occur in the 690-900 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1650 - 1700 |

| Alkene (C=C) | Stretching | 1600 - 1640 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Aromatic/Vinylic C-H | Stretching | 3000 - 3100 |

| Aromatic C-H | Out-of-plane bending | 690 - 900 |

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

The molecular weight of this compound (C₁₆H₁₂N₂O) is 248.28 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak ([M]⁺) would be expected at m/z 248. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl group and within the benzimidazole ring.

A probable fragmentation pathway could involve the loss of the phenyl group (C₆H₅, 77 Da) or the entire cinnamoyl group (C₉H₇O, 131 Da). The benzimidazole cation itself (C₇H₅N₂⁺, 117 Da) or fragments derived from it would also be expected. The fragmentation of the benzimidazole ring itself typically proceeds via the loss of HCN (27 Da), leading to characteristic daughter ions. nih.govnist.govnist.gov High-resolution mass spectrometry (HRMS) would be essential for determining the exact elemental composition of the molecular ion and its fragments, further confirming the molecular formula.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment | Formula |

| 248 | Molecular Ion [M]⁺ | C₁₆H₁₂N₂O⁺ |

| 171 | [M - C₆H₅]⁺ | C₁₀H₇N₂O⁺ |

| 131 | [C₉H₇O]⁺ (Cinnamoyl cation) | C₉H₇O⁺ |

| 118 | [C₇H₆N₂]⁺ (Benzimidazole radical cation) | C₇H₆N₂⁺• |

| 117 | [C₇H₅N₂]⁺ (Benzimidazolyl cation) | C₇H₅N₂⁺ |

| 103 | [C₈H₇]⁺ (Styryl cation) | C₈H₇⁺ |

| 91 | [C₆H₅N]⁺ | C₆H₅N⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₆H₅⁺ |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

UV-Visible Spectroscopy for Conjugation and Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions, particularly in conjugated systems. The chromophore of this compound consists of the benzimidazole ring, the phenyl ring, and the propenone linker, which together form an extended conjugated system.

The UV-Vis spectrum is expected to show strong absorptions corresponding to π → π* transitions. The benzimidazole moiety itself exhibits characteristic absorption bands around 245 nm, 271 nm, and 278 nm. nih.govnist.govresearchgate.netnih.gov The conjugation with the cinnamoyl group is expected to cause a bathochromic (red) shift of these absorptions to longer wavelengths. For comparison, trans-chalcone ((E)-1,3-diphenylprop-2-en-1-one), a similar α,β-unsaturated ketone, shows a strong absorption maximum (λmax) around 310 nm. Therefore, it is anticipated that this compound will exhibit intense absorption bands in the 300-350 nm range, indicative of the extended π-conjugated system. The exact position and intensity of the absorption maxima can be influenced by the solvent polarity.

Interactive Data Table: Expected UV-Visible Absorption Maxima

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Benzimidazole | π → π | ~245, ~271, ~278 |

| Phenylpropenone | π → π | ~300 - 350 |

| Entire Conjugated System | π → π* | > 300 |

Note: These are approximate values and can vary based on the solvent and substitution effects.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

While the specific crystal structure of this compound is not available in the cited literature, a study on a series of 1-[(2E)-3-phenylprop-2-enoyl]-1H-benzimidazoles has been reported, which includes single crystal XRD data for some derivatives. nih.gov This suggests that the parent compound is likely to form suitable crystals for X-ray diffraction analysis.

From such an analysis, it would be expected that the propenone unit adopts a planar trans conformation, which is the most stable arrangement. The benzimidazole and phenyl rings would likely be twisted out of the plane of the propenone linker to minimize steric hindrance. The crystal packing would be influenced by intermolecular interactions such as π-π stacking between the aromatic rings and potentially weak C-H···O or C-H···N hydrogen bonds. researchgate.net

Interactive Data Table: Expected Crystallographic Parameters

| Parameter | Expected Value/Observation |

| Crystal System | Monoclinic or Orthorhombic (common for such molecules) |

| Space Group | Centrosymmetric (e.g., P2₁/c) is likely for an achiral molecule |

| Conformation | trans conformation of the propenone C=C bond |

| Dihedral Angles | Non-zero dihedral angles between the rings and the propenone plane |

| Intermolecular Interactions | π-π stacking, C-H···O/N hydrogen bonds |

Note: These are general expectations and the actual crystallographic data can only be determined experimentally.

Theoretical and Computational Chemistry Investigations of 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Theoretical Framework)

Without primary research data from computational studies specifically focused on 1-Benzoimidazol-1-yl-3-phenyl-propenone , any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy. Further experimental and computational research is needed to elucidate the theoretical properties of this particular compound.

Molecular Docking and Ligand-Target Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the target or receptor, usually a protein) to form a stable complex. nih.govuin-malang.ac.id This method is invaluable for understanding the molecular basis of a drug's action by elucidating its binding mechanism at the atomic level. nih.gov

The accuracy of a molecular docking simulation is highly dependent on the proper preparation of both the ligand and the macromolecular target. The typical workflow for preparing a protein target for docking is as follows:

Structure Retrieval: The three-dimensional crystal structure of the target protein is obtained from a public database, most commonly the Protein Data Bank (PDB). uin-malang.ac.id

Protein Cleaning: The raw PDB file often contains non-essential molecules such as water, co-solvents, and co-crystallized ligands. These are typically removed to prepare the binding site.

Protonation: Hydrogen atoms are usually not resolved in X-ray crystal structures. Therefore, they must be added to the protein structure, and their ionization states at a physiological pH must be correctly assigned.

Binding Site Definition: The active site, or the region where the ligand is expected to bind, is defined. This is often done by identifying a cavity on the protein surface or by using the location of a known inhibitor or native ligand as a reference point. uin-malang.ac.id

After preparing the target and ligand, the docking process is carried out by a docking program that uses a search algorithm and a scoring function.

Search Algorithms: These algorithms explore the conformational space of the ligand within the defined active site of the protein, generating a multitude of possible binding poses.

Scoring Functions: These are mathematical functions used to estimate the binding affinity for each generated pose. nih.gov The pose with the best score is predicted to be the most favorable binding mode. Scoring functions can be classified into several types: nih.govnih.gov

Force-Field-Based: These functions calculate the binding energy based on classical molecular mechanics force fields, considering van der Waals and electrostatic interactions.

Empirical: These functions use a set of weighted energy terms to calculate the binding score. The weights are derived from fitting to experimental binding data of a set of known protein-ligand complexes.

Knowledge-Based: These functions derive statistical potentials from a database of known protein-ligand structures, considering the frequencies of atom-pair contacts at different distances.

Commonly used docking software includes AutoDock Vina and Glide, which employ their own specific algorithms and scoring functions to predict binding energies and ligand conformations. researchgate.netnih.gov

The final step of a docking study is the detailed analysis of the top-ranked binding pose. This involves visualizing the ligand-protein complex and identifying the specific intermolecular interactions that stabilize the binding. nih.gov These interactions are critical for molecular recognition and binding affinity. nih.gov Key interactions observed in studies with benzimidazole (B57391) derivatives include:

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like an oxygen or nitrogen atom). japsr.in

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and nonpolar amino acid residues in the protein's active site (e.g., Leucine, Valine, Tyrosine). japsr.in

π-Interactions: These involve the aromatic rings present in both the benzimidazole and phenyl portions of the chalcone (B49325) scaffold. Examples include:

π-π Stacking: Occurs between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

π-Cation Interaction: An interaction between an aromatic ring and a positively charged amino acid residue, such as Lysine. japsr.in

In a molecular docking study of benzimidazolyl-chalcones with L. donovani phosphodiesterase B1, the top compound was found to form a hydrogen bond with SER 464, a pi-cation contact with LYS 61, and hydrophobic interactions with LEU 62, TYR 64, and LEU 72. japsr.in Similarly, docking studies of a benzimidazole-chalcone derivative against α-glucosidase and α-amylase enzymes revealed strong binding interactions, which were further supported by molecular dynamics simulations confirming the stability of the complex. researchgate.net

| Interaction Type | Description | Example Residues Involved |

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. japsr.in | Serine (SER), Lysine (LYS) |

| Hydrophobic Interaction | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. japsr.in | Leucine (LEU), Tyrosine (TYR), Valine (VAL) |

| π-Cation Interaction | A non-covalent interaction between the face of an electron-rich π system (e.g., phenyl ring) and an adjacent cation. japsr.in | Lysine (LYS) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine (PHE), Tyrosine (TYR) |

In Silico Design and Virtual Screening of Analogues

The exploration of this compound's therapeutic potential has been significantly advanced through theoretical and computational chemistry. These in silico methods allow for the rational design and virtual screening of novel analogues, aiming to enhance biological activity, improve pharmacokinetic profiles, and elucidate structure-activity relationships (SAR). By leveraging computational power, researchers can predict the properties and interactions of hypothetical molecules, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

A key strategy in the in silico design of analogues based on the this compound scaffold involves molecular docking. This technique predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into the binding affinity and interaction patterns. For instance, studies have focused on designing and synthesizing novel benzimidazol-1-yl-1-phenylpropanone hybrids for evaluation as antimicrobial agents. researchgate.net Computational methodologies were employed to guide the design of these target molecules, with subsequent spectroscopic analysis confirming their structures. researchgate.net

In a notable study, a series of 3-benzimidazol-1-yl-1-(4-phenylpiperizin-1-yl) propan-1-one derivatives were subjected to computational analysis to predict their molecular properties and drug-likeness. researchgate.net Software such as Molinspiration and Molsoft were utilized to calculate parameters like lipophilicity and solubility, ensuring that the designed compounds adhered to Lipinski's "Rule of Five" for oral bioavailability. researchgate.net This pre-synthesis filtering is crucial for reducing the attrition rate of drug candidates in later developmental stages. researchgate.net

Virtual screening is another powerful tool that has been employed to identify novel benzimidazole derivatives with potential therapeutic applications. This process involves screening large libraries of chemical compounds against a specific biological target using computational methods. For example, a ligand-based virtual screening of the ZINC15 database was conducted to find benzimidazole derivatives with potential activity against Leishmania mexicana. nih.gov This approach led to the identification of 175 molecules with favorable docking scores, from which promising candidates were selected for further in vitro testing. nih.gov

The design of analogues often involves the strategic modification of the parent compound's structure. For this compound, this could entail substitutions on the benzimidazole ring, the phenyl ring, or modifications to the propenone linker. These modifications can influence the molecule's electronic properties, steric hindrance, and hydrogen bonding capacity, all of which can affect its interaction with a biological target.

The following table summarizes the findings of a representative in silico study on designed benzimidazole analogues:

| Compound ID | Modification | Target | Docking Score (kcal/mol) | Predicted Activity | Reference |

| 6g | 3-fluorobenzylideneamino at position 2 | DNA gyrase B | Not specified | Excellent antibacterial | researchgate.net |

| 6k | 4-fluorobenzylideneamino at position 2 | DNA gyrase B | Not specified | Excellent antibacterial | researchgate.net |

| 6f | 3-chlorobenzylideneamino at position 2 | Cytochrome P450 46A1 | Not specified | Potent antifungal | researchgate.net |

| 6j | 4-chlorobenzylideneamino at position 2 | Cytochrome P450 46A1 | Not specified | Potent antifungal | researchgate.net |

| 8f | Phenylpiperizine modification | Cyclooxygenase-2 (COX-2) | Not specified | Anti-inflammatory | researchgate.net |

These computational approaches not only aid in the identification of lead compounds but also contribute to a deeper understanding of the molecular determinants of their biological activity. The insights gained from in silico design and virtual screening are invaluable for the subsequent stages of medicinal chemistry, including the synthesis and biological evaluation of novel, more effective analogues of this compound.

Advanced Research Applications and Future Trajectories for 1 Benzoimidazol 1 Yl 3 Phenyl Propenone

Utilization as a Synthetic Intermediate for Complex Organic Molecules

The propenone structure, an α,β-unsaturated ketone, is a classical Michael acceptor, rendering the molecule highly susceptible to nucleophilic addition reactions. This reactivity is fundamental to its role as a precursor for a diverse range of more complex organic structures.

The chalcone-like backbone of 1-Benzoimidazol-1-yl-3-phenyl-propenone is an ideal starting point for synthesizing various five- and six-membered heterocyclic rings through cyclocondensation reactions.

Pyrazoles: The reaction of α,β-unsaturated ketones with hydrazine (B178648) derivatives is a well-established method for constructing pyrazole (B372694) rings. nih.gov Research has demonstrated that chalcones containing a benzimidazole (B57391) unit can react with phenylhydrazine (B124118) in the presence of a base like sodium acetate (B1210297) to yield N-phenyl-4,5-dihydro-1H-pyrazole derivatives. nih.gov This ring-closure reaction transforms the propenone system into a stable five-membered pyrazole ring, integrating the benzimidazole moiety into a larger, more complex heterocyclic framework. nih.gov

Pyrimidines: The synthesis of pyrimidine-based structures, particularly fused systems like pyrazolo[1,5-a]pyrimidines, can also be envisioned starting from benzimidazole-containing precursors. For instance, synthetic pathways have been developed where a benzimidazole derivative is coupled with a pyrimidine (B1678525) core to create potent and selective inhibitors of phosphoinositide 3-kinases (PI3Kδ). nih.gov This highlights the value of the benzimidazole unit as a key building block in the synthesis of medicinally relevant fused heterocyclic systems.

The bifunctional nature of this compound, featuring both the reactive propenone unit and the versatile benzimidazole ring, makes it a candidate for constructing macromolecular structures.

Macrocycles: The synthesis of complex macrocyclic and bicyclic architectures often relies on building blocks with defined geometry and reactive endpoints. nih.gov While not yet demonstrated specifically for this compound, its rigid structure and potential for functionalization suggest it could serve as a component in the assembly of larger, cage-like, or "banister-type" oligomers through sequential C-C bond-forming reactions like oxidative acetylene (B1199291) coupling. nih.gov

Polymer Architectures: The chalcone (B49325) moiety is known to undergo polymerization reactions. The presence of the propenone's vinyl group allows for its participation in addition polymerization, while the carbonyl and benzimidazole groups offer sites for condensation polymerization. This dual reactivity could potentially be harnessed to create novel polymers with integrated heterocyclic units, leading to materials with unique thermal, electronic, or mechanical properties.

Exploration in Materials Science and Organic Electronics

Compounds featuring extended π-conjugated systems that incorporate heterocyclic elements are of significant interest in materials science due to their potential electronic and optical properties.

The electronic structure of this compound, characterized by an extended π-system spanning the phenyl ring, the propenone bridge, and the benzimidazole nucleus, is conducive to interesting optical phenomena.

Theoretical Investigations: Computational methods like Density Functional Theory (DFT) are powerful tools for predicting the molecular properties of such compounds. Studies on structurally related imidazole (B134444) derivatives have used DFT to analyze vibrational spectra and calculate nonlinear optical (NLO) properties, which are crucial for optoelectronic applications. uantwerpen.be Similar theoretical investigations on the title compound could elucidate its potential for photochromic (light-induced color change) or fluorogenic (fluorescence emission upon reaction) behavior by modeling its electronic transitions and molecular orbitals.

The development of new organic materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a rapidly advancing field. The molecular structure of this compound makes it a potential building block for such materials. Its conjugated system is essential for charge transport, and the benzimidazole unit can enhance thermal stability and influence the energy levels of the material, which are critical parameters for device performance.

Application as Ligands in Coordination Chemistry and Catalysis

The nitrogen atoms within the benzimidazole ring are excellent coordination sites for metal ions, making benzimidazole-containing molecules valuable ligands in coordination chemistry and catalysis.

The combination of the benzimidazole group (a well-known N-donor ligand) and the ketone oxygen atom in the propenone chain allows the molecule to act as a bidentate or even a multidentate ligand. Research on similar benzimidazole-derived imine ligands has shown their ability to form stable octahedral complexes with transition metals like Co(III) and Cu(II). nih.gov Furthermore, related ketone-functionalized pyrazole compounds have been identified as promising "scorpionate-like" ligands for use in metal complex catalysis. mdpi.com This suggests that this compound could form stable coordination complexes with various metal centers, opening avenues for applications in homogeneous catalysis, where the metal complex can facilitate organic transformations with high efficiency and selectivity.

Research Findings Summary

| Application Area | Key Research Findings & Potential | Relevant Compounds |

| Heterocyclic Synthesis | Chalcone-like structures are effective precursors for pyrazoles via cyclocondensation with hydrazines. nih.gov Benzimidazole units are valuable in synthesizing complex fused systems like pyrazolo[1,5-a]pyrimidines. nih.gov | 1-(4-((1H-benzoimidazol-1-yl) methylamino) phenyl)-3-substitutedprop-2-en-1-one, Phenylhydrazine, 5-[2-(difluoromethyl)-1H-benzimidazol-1-yl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |

| Materials Science | Extended π-systems in benzimidazole-chalcones are promising for optoelectronics. Theoretical DFT studies on related imidazoles predict NLO properties. uantwerpen.be | 1-[3-(1H-imidazol-1-yl)propyl]-3-phenylthiourea |

| Coordination Chemistry | Benzimidazole nitrogen atoms act as effective coordination sites for metals. nih.gov Similar ketone-functionalized molecules are prospective "scorpionate-like" ligands for catalysis. mdpi.com | 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol, Co(III) and Cu(II) ions, 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one |

Design of Metal-Organic Frameworks (MOFs) Incorporating Benzimidazole-Propenone Moieties

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. osti.gov The benzimidazole nucleus is a well-established component in the design of MOF ligands due to its ability to coordinate with metal centers. acs.org While the direct use of this compound in MOF synthesis is not yet extensively documented, the successful construction of MOFs from analogous benzimidazole derivatives provides a strong basis for its potential application.

Ligands such as 5-(benzimidazole-1-yl)isophthalic acid and 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) have been successfully employed to create novel MOFs with various metal ions like Cd(II), Zn(II), Co(II), Ni(II), Cu(II), and Al(III). nih.govrsc.orgmdpi.com These MOFs are typically synthesized under solvothermal conditions and exhibit diverse network structures. nih.govrsc.org The resulting frameworks have shown promise in applications like selective fluorescence-based detection of metal ions and gas adsorption. nih.govmdpi.com For instance, a MOF constructed with a Cd(II) center and a 5-(benzimidazole-1-yl)isophthalic acid ligand demonstrated the ability to selectively detect Fe(III) and Cr(VI) ions in water. nih.govresearchgate.net Similarly, a TIBM-Cu MOF exhibited excellent CO2 adsorption capacity due to the presence of open Cu sites in its structure. mdpi.com

Development of Chiral Ligands for Asymmetric Synthesis

Chiral ligands are fundamental to enantioselective transition-metal catalysis, a cornerstone of modern organic synthesis. researchgate.net The benzimidazole scaffold is a privileged structure in the design of such ligands due to its rigid backbone, hydrogen bonding capabilities, and the presence of two distinct nitrogen atoms that can be leveraged for coordination and stereocontrol. researchgate.netresearchgate.net While research on chiral derivatives of this compound is still an emerging area, the principles derived from other chiral benzimidazoles suggest a clear path forward.

The synthesis of chiral benzimidazole ligands can be achieved through several strategies. One approach involves the use of chiral building blocks, such as α-amino acid derivatives, to introduce stereocenters into the ligand framework. researchgate.net For example, chiral azolium salts derived from (S)-tert-leucinol and 1-(diphenylmethyl)benzimidazole have been developed as efficient ligand precursors for copper-catalyzed asymmetric conjugate additions. researchgate.net Another powerful strategy is the creation of planar chiral benzimidazoles, often derived from scaffolds like [2.2]paracyclophane. researchgate.net Furthermore, the development of atropisomeric N-N or N-C axially chiral benzimidazoles represents a novel and underexplored frontier in ligand design. researchgate.netbohrium.com

For this compound, chirality could be introduced by:

Modification of the Phenyl Ring: Attaching a chiral substituent to the phenyl group of the propenone moiety.

Modification of the Benzimidazole Ring: Introducing chiral groups onto the benzene (B151609) portion of the benzimidazole core.

Atropisomerism: Creating sterically hindered derivatives that exhibit axial chirality around the N-C bond connecting the imidazole ring to the propenone.

These modified chiral ligands could find applications in a variety of asymmetric transformations, including allylic alkylations, hydrofunctionalizations, and cross-coupling reactions, expanding the toolkit available to synthetic chemists. nih.gov

Theoretical Contributions to Structure-Based Chemical Design and Chemical Biology Principles

Hypothesis Generation for Pharmacophore Development

The benzimidazole nucleus is a recognized pharmacophore, a critical component in the structure of numerous therapeutic agents. pharmacophorejournal.comnih.govresearchgate.net A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to interact with a specific biological target. The structure of this compound provides a rich set of features for generating such hypotheses.

The process often involves computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, which correlate the structural features of a series of compounds with their biological activity. tandfonline.com For instance, a pharmacophore model for benzimidazole-based Farnesoid X receptor (FXR) agonists was identified as HHHRR, consisting of three hydrophobic features and two aromatic rings. tandfonline.com

The key pharmacophoric features of this compound can be deconstructed as follows:

Benzimidazole Ring: Provides two aromatic/hydrophobic regions and a hydrogen bond acceptor site (the non-linking nitrogen atom). Its substitution pattern is known to be critical for activity. mdpi.com

Phenyl Ring: Acts as a significant hydrophobic feature and an aromatic ring.

Propenone Linker: This α,β-unsaturated ketone system introduces a rigid linker, a hydrogen bond acceptor (carbonyl oxygen), and a potential Michael acceptor site.

By systematically modifying these features—for example, by adding substituents to the aromatic rings or altering the linker—and correlating these changes with activity, researchers can build robust pharmacophore models. nih.gov These models are invaluable for virtual screening of compound libraries and for guiding the design of new, more potent, and selective molecules. impactfactor.org

Elucidation of Molecular Recognition Principles at a Fundamental Level

Understanding how a molecule like this compound interacts with its environment at a molecular level is crucial for rational design in both materials science and medicinal chemistry. nih.gov This involves studying the non-covalent forces that govern binding and self-assembly, such as hydrogen bonds, π-π stacking, and hydrophobic interactions. nih.govbohrium.com

Molecular docking simulations are a powerful tool for visualizing these interactions. researchgate.net Studies on other benzimidazole derivatives have revealed specific binding modes within target proteins. For example, docking studies of benzimidazole-triazole hybrids against DNA gyrase B showed that the compounds fit well into the active site, forming key interactions with amino acid residues like Asn46 and Val71. semanticscholar.org Similarly, analysis of Pin1 inhibitors based on a benzimidazole scaffold highlighted the importance of specific interactions for achieving potent inhibition. nih.govmdpi.com

For this compound, the key molecular recognition interactions would include:

Hydrogen Bonding: The carbonyl oxygen and the sp2-hybridized nitrogen of the imidazole ring are primary hydrogen bond acceptors.

π-π Interactions: The electron-rich benzimidazole and phenyl rings can engage in stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein binding site.

Hydrophobic Interactions: The entire aromatic framework contributes to favorable interactions with nonpolar regions of a target.

Fundamental studies using techniques like X-ray crystallography and NMR spectroscopy, combined with computational methods like Density Functional Theory (DFT), can provide precise information on bond lengths, angles, and electron density distribution, further elucidating the nature of these interactions. nih.govnih.gov This deep understanding of molecular recognition facilitates the structure-based design of new chemical entities with enhanced affinity and specificity. nih.govnih.gov

Emerging Methodologies and Interdisciplinary Research Opportunities in Medicinal Chemistry (excluding biological outcomes)

The study of this compound and its derivatives is poised to benefit from and contribute to several emerging areas of chemical science, focusing on the methods of their creation and their application as chemical tools.

Emerging Synthetic Methodologies: The synthesis of benzimidazole derivatives is evolving beyond traditional methods. Modern approaches offer greater efficiency, sustainability, and the ability to generate chemical diversity rapidly.

Microwave-Assisted Synthesis: This technique uses microwave irradiation to accelerate reactions, often leading to significantly reduced reaction times and improved yields compared to conventional heating. impactfactor.orgorganic-chemistry.org

Green Chemistry: There is a growing emphasis on environmentally benign synthetic protocols. impactfactor.org This includes the use of water as a solvent, solvent-free reactions conducted by grinding (mechanochemistry), and the development of reusable catalysts like magnetic nanoparticles or ionogels. organic-chemistry.orgrasayanjournal.co.in

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhanced safety, and scalability, which is advantageous for the synthesis of compound libraries.

Novel Catalytic Systems: Research continues into new catalysts for benzimidazole synthesis, such as lanthanum chloride and various nanoparticle-based systems, which can offer higher efficiency and milder reaction conditions. rasayanjournal.co.inresearchgate.net

Interdisciplinary Research Opportunities: The unique structure of this compound opens doors to collaborative research at the interface of chemistry, materials science, and biology.

Chemical Probe Development: The scaffold can be functionalized to create chemical probes. By attaching a fluorescent reporter group or a photo-crosslinking moiety, the molecule can be transformed into a tool for studying molecular recognition events in complex biological systems, without the goal being a therapeutic outcome.

Supramolecular Chemistry: The planar, aromatic nature of the molecule makes it an interesting candidate for studies in self-assembly. Research could explore how these molecules organize into higher-order structures like gels, liquid crystals, or nanofibers, driven by non-covalent interactions.

Development of Functional Polymers: The propenone moiety is a polymerizable group. Incorporating the this compound unit as a monomer could lead to the development of novel polymers with unique optical, electronic, or metal-coordinating properties.

These emerging methodologies and interdisciplinary avenues ensure that the study of benzimidazole-based structures will continue to be a vibrant and productive area of chemical research. impactfactor.orgresearchgate.net

Table of Mentioned Chemical Compounds

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzoimidazol-1-yl-3-phenyl-propenone, and how are intermediates purified?

The compound is synthesized via Claisen-Schmidt condensation. A mixture of 2-acetylbenzimidazole (1.6 g, 0.01 mol) and an aldehyde (0.01 mol) in ethanol/water (1:1) is stirred for 2 hours, followed by dropwise addition of 10% NaOH (3 ml) and further stirring for 6 hours. The product is filtered, dried, and crystallized from aqueous ethanol . Purification typically involves recrystallization or column chromatography to remove by-products .

Q. Which spectroscopic techniques are essential for structural confirmation, and what key data should be prioritized?

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are critical. For example:

- ¹³C NMR : Peaks at δ 146.54 (carbonyl), 143.94 (aromatic carbons), and 43.28 (allylthio group) .

- MS (ESI) : Molecular ion peaks at m/z 284.06 and 286.01 (for brominated analogs) confirm isotopic patterns . Cross-validation with IR spectroscopy can identify functional groups like C=O stretches (~1700 cm⁻¹) .

Q. How can researchers ensure reproducibility in synthesizing this compound?

Strict control of reaction conditions (e.g., stoichiometry, solvent ratio, and temperature) is crucial. For example, using anhydrous potassium carbonate in acetone for chalcone derivatives ensures consistent yields . Documenting purification parameters (e.g., solvent polarity in column chromatography) minimizes variability .

Q. What are the common by-products observed during synthesis, and how are they identified?

Unreacted starting materials (e.g., 2-acetylbenzimidazole) and aldol condensation by-products may form. These are detected via TLC and distinguished by distinct NMR shifts (e.g., unreacted aldehyde protons at δ ~9-10 ppm) . MS fragmentation patterns also help identify impurities .

Q. What safety protocols are recommended for handling this compound?

Use PPE (gloves, goggles) due to potential irritancy. In case of exposure, consult a physician and provide the SDS, which includes molecular formula (C₁₅H₁₁N₃O₃) and CAS number (88538-51-6) for reference .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic variation of catalysts (e.g., NaOH vs. KOH), solvents (polar aprotic vs. protic), and temperature can be tested. For example, replacing ethanol with DMF increased reactivity in analogous benzimidazole derivatives by 15% . Design of Experiments (DoE) methodologies are recommended to analyze interactions between variables .

Q. How should researchers resolve contradictions in spectroscopic data across studies?

If NMR shifts differ (e.g., δ 137.83 vs. 143.31 for aromatic carbons ), confirm solvent effects (CDCl₃ vs. DMSO-d₆) and purity. Repeating experiments with standardized conditions and using 2D NMR (e.g., HSQC, HMBC) can resolve ambiguities .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

Compare derivatives with substituent variations (e.g., 4-fluorophenyl vs. pyridinyl ). Tabulate bioactivity data (e.g., IC₅₀ values) against structural features:

| Substituent | Activity (e.g., IC₅₀, μM) | Selectivity |

|---|---|---|

| 4-Fluorophenyl | 12.3 ± 1.2 | MAO-B inhibition |

| Pyridin-4-yl | 8.9 ± 0.8 | Anticancer |

| Molecular docking studies can further rationalize SAR . |

Q. How can in vitro assays be designed to evaluate biological activity?

Use cell lines relevant to the target pathway (e.g., cancer lines for antiproliferative studies). Include positive controls (e.g., doxorubicin) and measure cytotoxicity via MTT assays. For enzyme inhibition (e.g., MAO-B), monitor substrate turnover spectrophotometrically at 280 nm .

Q. What advanced analytical methods are recommended for studying degradation products?

High-Resolution Mass Spectrometry (HR-MS) and LC-MS/MS can identify degradation fragments. For example, oxidation products may show m/z shifts corresponding to hydroxylation (+16 Da) . Accelerated stability studies (40°C/75% RH) over 4 weeks provide kinetic data .

Methodological Notes

- Data Validation : Always cross-check NMR assignments with DEPT-135 and COSY experiments to avoid misassignments .

- Contradiction Analysis : Use statistical tools (e.g., ANOVA) to assess significance of conflicting results .

- Ethical Compliance : For biological studies, adhere to protocols for human subject research, including IRB approvals and informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.